1-(3-chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate pyrazolone. This intermediate is then cyclized with formamide under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as ultrasonic-assisted synthesis and microwave irradiation have been explored to achieve efficient and eco-friendly production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By binding to the ATP-binding site of EGFR, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
1-(4-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: A derivative with a bromine atom instead of chlorine, exhibiting comparable anticancer properties.
Uniqueness: 1-(3-Chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which enhances its binding affinity to target enzymes and receptors. This unique structure contributes to its potent biological activities and makes it a valuable compound for drug development .
Properties
Molecular Formula |
C12H9ClN4O |
---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |
InChI Key |
FGNFLLALMJCHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.